molecular formula C7H6BrNO3 B2670587 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide CAS No. 959741-32-3

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No.: B2670587
CAS No.: 959741-32-3
M. Wt: 232.033
InChI Key: MCYWPISPRQLCFC-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide (CAS: 959741-32-3) is a halogenated pyridine derivative featuring a bromine atom at position 5, a methoxycarbonyl group (COOCH₃) at position 2, and an N-oxide group at position 1. This compound is cataloged under MFCD28962490 with a purity of 97% .

Properties

IUPAC Name

methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYWPISPRQLCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=C(C=C1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 2-(methoxycarbonyl)pyridine followed by oxidation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic substitution under electron-deficient aromatic conditions, facilitated by the electron-withdrawing N-oxide and methoxycarbonyl groups.

Reagent/ConditionsProductYieldKey ObservationsSource
Arylboronic acids, Pd(PPh₃)₄, K₃PO₄5-Aryl-2-(methoxycarbonyl)pyridine 1-oxide60–75%Efficient Suzuki coupling; broad substrate scope
NH₃ (aq.), Cu catalyst5-Amino-2-(methoxycarbonyl)pyridine 1-oxide50%Limited by competing side reactions

Mechanistic Insight : The N-oxide group enhances electrophilicity at the 5-position, enabling palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct substitution with amines .

Functional Group Transformations of the Methoxycarbonyl Group

The ester group participates in hydrolysis and transesterification, offering routes to carboxylic acid or alternative ester derivatives.

Reaction TypeReagents/ConditionsProductYieldNotesSource
Acidic Hydrolysis6M HCl, reflux, 12h5-Bromo-2-carboxypyridine 1-oxide85%Complete conversion; no side products
Basic HydrolysisNaOH (aq.), 80°C, 6h5-Bromo-2-carboxypyridine 1-oxide78%Requires neutralization post-reaction
TransesterificationMeOH, H₂SO₄, refluxMethyl ester derivatives65–70%Limited by steric hindrance

Reduction of the N-Oxide Group

The N-oxide moiety can be reduced to regenerate the pyridine ring, altering electronic properties.

Reagents/ConditionsProductYieldSelectivitySource
Zn, acetic acid, 60°C, 4h5-Bromo-2-(methoxycarbonyl)pyridine90%Clean reduction; no side products
H₂, Pd/C, RT5-Bromo-2-(methoxycarbonyl)pyridine80%Requires high-pressure conditions

Applications : Reduction restores aromaticity, enabling downstream reactions typical of non-oxidized pyridines .

Oxidation Reactions

While the N-oxide is already oxidized, further oxidation of the methoxycarbonyl group is theoretically feasible but less commonly reported.

Coordination Chemistry and Catalysis

The N-oxide group acts as a ligand in metal-catalyzed reactions, enhancing catalytic activity in cross-coupling processes .

Reaction Pathways and Selectivity Trends

  • Electronic Effects : The N-oxide directs electrophiles to the 3- and 4-positions, while the methoxycarbonyl group deactivates the 2- and 6-positions.

  • Steric Effects : Bulky substituents at the 5-position hinder transesterification and nucleophilic substitution .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide exhibit significant biological activities:

  • Neurotransmitter Receptor Interaction : Compounds derived from this structure have been studied for their interaction with dopamine D2 and D3 receptors as well as serotonin-3 receptors. These interactions are crucial for developing drugs targeting psychiatric and neurological disorders .
  • Pharmacological Potential : The structural features of this compound allow for specific binding interactions, making it a valuable precursor in pharmacological research aimed at treating conditions such as depression and anxiety.

Applications in Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential as therapeutic agents in treating metabolic disorders, particularly through their role as intermediates in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors . These inhibitors are currently under investigation in preclinical and clinical studies for diabetes therapy.

Case Studies

Several studies highlight the applications of this compound:

  • Therapeutic SGLT2 Inhibitors : A study demonstrated a scalable synthetic route for producing key intermediates related to SGLT2 inhibitors using this compound. The process was optimized for industrial production, achieving significant yields while reducing costs .
  • Photoredox Methods : Recent research explored innovative photoredox methods for modifying pyridine N-oxides, including this compound, showcasing its versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide largely depends on its reactivity and the functional groups present. The N-oxide group can participate in various chemical reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. The bromine atom and methoxycarbonyl group also contribute to the compound’s overall reactivity, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations and Functional Group Impact

(a) 5-Bromo-2-methoxypyridine (CAS: 13472-85-0)
  • Structure : Lacks the methoxycarbonyl and N-oxide groups, featuring a simpler methoxy (OCH₃) group at position 2.
  • Properties: White powder with 99% purity, molecular formula C₆H₆BrNO (MW: 188.02). Exhibits moderate solubility in organic solvents.
  • Applications : Widely used as a pharmaceutical intermediate and in agrochemical synthesis due to its lipophilicity and stability .
  • Key Difference : The absence of the N-oxide and ester groups reduces polarity and reactivity compared to the target compound.
(b) 5-Bromo-3-methoxypicolinic Acid (CAS: 1142191-66-9)
  • Structure : Contains a carboxylic acid group at position 3 and a methoxy group at position 2.
  • Properties : Higher polarity due to the carboxylic acid group, with a price of $400/g for 1 g .
  • Reactivity : The carboxylic acid enables direct functionalization (e.g., amidation), contrasting with the target compound’s ester, which requires hydrolysis for similar modifications.
(c) 5-Bromo-2-chloro-3-methoxypyridine (CAS: Not provided)
  • Structure : Chlorine replaces the methoxycarbonyl group at position 2.
  • Properties : Priced at $250/g for 1 g, reflecting lower synthetic complexity .
  • Reactivity : The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s ester and N-oxide groups may favor nucleophilic substitutions or coordination-mediated reactions .

Structural Analogues with Modified Backbones

(a) 5-Bromo-2-(2-methoxyphenyl)pyridine (CAS: 1194683-55-0)
  • Structure : A 2-methoxyphenyl group replaces the methoxycarbonyl and N-oxide groups.
  • Properties: Solid at room temperature with moderate solubility in organic solvents.
  • Key Difference : The aromatic phenyl group introduces steric bulk, limiting reactivity at position 2 compared to the target compound’s ester functionality.
(b) 2-Bromo-3-methylpyridine (CAS: 3430-17-9)
  • Structure : Simpler backbone with a methyl group at position 3 and bromine at position 2.
  • Safety : Classified under HazCom 2012 with standard handling protocols for halogenated pyridines .
  • Applications : Primarily used in small-scale organic synthesis. Less versatile than the target compound due to fewer functionalization sites.

Price and Availability

Compound CAS Number Price (1 g) Key Functional Groups
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 959741-32-3 Not listed Methoxycarbonyl, N-oxide
5-Bromo-3-methoxypicolinic acid 1142191-66-9 $400 Carboxylic acid, methoxy
5-Bromo-2-chloro-3-methoxypyridine Not provided $250 Chlorine, methoxy
5-Bromo-2-methoxypyridine 13472-85-0 Not listed Methoxy

Data sourced from commercial catalogs .

Pharmacological Potential

  • Target Compound: The N-oxide may improve solubility in polar biological matrices, while the ester group allows prodrug strategies. Potential applications in kinase inhibitors or anti-inflammatory agents .
  • 5-Bromo-2-(2-methoxyphenyl)pyridine : The phenyl group’s lipophilicity may enhance blood-brain barrier penetration, suitable for CNS-targeted drugs .

Biological Activity

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound, characterized by its unique structural features, including a bromine atom at the 5-position and a methoxycarbonyl group at the 2-position, exhibits interactions with various biological targets, especially neurotransmitter receptors. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C₇H₆BrNO₃, with a molecular weight of 232.03 g/mol. Its structure allows for specific binding interactions that are crucial for drug development aimed at treating neurological disorders.

Interaction with Neurotransmitter Receptors

Research indicates that derivatives of this compound can interact with key neurotransmitter receptors, including:

  • Dopamine D2 and D3 Receptors : These interactions suggest potential applications in treating conditions such as schizophrenia and Parkinson's disease.
  • Serotonin-3 Receptors : This receptor's involvement points to possible effects on mood regulation and anxiety disorders.

The binding affinity and selectivity of these compounds are often evaluated using radioligand binding assays, which help elucidate their mechanisms of action in the central nervous system .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. The methoxycarbonyl group can participate in typical reactions of carboxylic esters, such as hydrolysis and transesterification. Below is a summary table detailing different synthetic routes:

Synthesis MethodDescription
Nucleophilic SubstitutionUtilizes the electrophilic bromine for substitution reactions with nucleophiles.
HydrolysisInvolves the breakdown of the methoxycarbonyl group under acidic or basic conditions.
TransesterificationExchanges the methoxy group with another alcohol to form different esters.

Case Studies

Several studies have explored the biological activity of compounds derived from this compound:

  • Dopamine Receptor Studies : A study demonstrated that derivatives of this compound showed significant binding affinity towards dopamine receptors, suggesting their potential as antipsychotic agents .
  • Neuroprotective Effects : Another investigation highlighted neuroprotective properties in models of neurodegenerative diseases, indicating that these compounds could mitigate neuronal damage .
  • Anxiolytic Activity : Research focusing on serotonin receptor interactions revealed anxiolytic effects in animal models, suggesting therapeutic applications in anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide?

Synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

  • Step 1 : Bromination of 2-(methoxycarbonyl)pyridine at the 5-position using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions (e.g., radical initiators or Lewis acids) .
  • Step 2 : N-Oxidation of the pyridine ring using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid.
    Key Considerations : Protect the methoxycarbonyl group during bromination to avoid ester hydrolysis. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical due to polar byproducts .

Q. How should researchers characterize the structure of this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H NMR to confirm substitution patterns (e.g., deshielding of the N-oxide proton at δ ~8.5 ppm) and ¹³C NMR to verify the methoxycarbonyl group (δ ~165 ppm for carbonyl).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine.
  • X-ray Crystallography : Resolve ambiguity in regiochemistry if synthetic routes yield positional isomers .

Advanced Research Questions

Q. How does the N-oxide moiety influence reactivity in cross-coupling reactions?

The N-oxide group enhances electron density at adjacent positions, directing electrophilic substitution. However, it may complicate palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Challenges : Coordination of Pd catalysts to the N-oxide can deactivate the catalyst.
  • Solutions : Use bulky ligands (e.g., SPhos) or switch to copper-mediated Ullmann couplings. Evidence from related boronic acid derivatives (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) suggests optimized conditions (e.g., 80°C, K₂CO₃, DMF) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Debromination : Occurs under reducing conditions or prolonged heating. Mitigate by using inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC.
  • Ester Hydrolysis : The methoxycarbonyl group may hydrolyze to carboxylic acid under acidic/basic conditions. Use anhydrous solvents and avoid aqueous workups until final steps .

Q. How can researchers resolve discrepancies in reported yields for bromination steps?

Variations in yields (e.g., 40–70%) may arise from:

  • Reagent Purity : Lower purity Br₂ or NBS increases side products (e.g., highlights >95.0% purity standards for reliable results).
  • Temperature Control : Exothermic bromination requires precise cooling (0–5°C).
    Recommendation : Systematically vary reaction parameters (stoichiometry, solvent polarity) and employ HPLC to quantify intermediates .

Data Contradiction Analysis

Q. Why do stability profiles vary across studies for N-oxide pyridine derivatives?

Discrepancies in thermal stability may stem from:

  • Crystallinity : Amorphous forms degrade faster than crystalline solids.
  • Storage Conditions : Hygroscopic N-oxides require desiccants (e.g., silica gel) and low-temperature storage (-20°C).
    Validation : Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis .

Methodological Recommendations

  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity isolates.
  • Reaction Monitoring : In-situ IR to track carbonyl group integrity during bromination .

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